1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a 3,4-dimethoxybenzyl group attached to a pyrazole ring, which is further substituted with dimethyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 3,4-dimethoxybenzyl group: This step involves the alkylation of the pyrazole ring with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxybenzyl group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways involved depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-amine: This compound has a similar structure but lacks the benzyl group, which may result in different chemical and biological properties.
3,4-Dimethoxybenzyl alcohol: While structurally related, this compound lacks the pyrazole ring and has different applications and reactivity.
3,5-Dimethyl-1H-pyrazole: This simpler pyrazole derivative lacks the 3,4-dimethoxybenzyl group, making it less complex and potentially less versatile in applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-14(15)10(2)17(16-9)8-11-5-6-12(18-3)13(7-11)19-4/h5-7H,8,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXYKXLQZDNCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)OC)OC)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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